4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one
Description
The compound 4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one features a unique heterocyclic architecture, combining a 1,2,4-oxadiazol-5-one core with a 1,2,5-oxadiazole (furazan) substituent. At position 4 of the oxadiazol-5-one ring, a 3-bromo-4-fluorophenyl group introduces halogenated aromaticity, while the 1,2,5-oxadiazole moiety at position 3 is functionalized with a 2-methoxyethylamino group. The bromo and fluoro substituents may enhance binding affinity via hydrophobic interactions, while the methoxyethylamino group could improve solubility and pharmacokinetic properties compared to purely aromatic analogs.
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN5O4/c1-22-5-4-16-11-10(17-24-18-11)12-19-23-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOPUAIGWNLQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one typically involves multiple steps:
Formation of the 3-bromo-4-fluoroaniline: This can be achieved through the bromination and fluorination of aniline.
Synthesis of the oxadiazole ring: The 1,2,5-oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Coupling reactions: The final step involves coupling the 3-bromo-4-fluoroaniline with the oxadiazole ring and the methoxyethylamino group under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reactants and optimizing reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The amino group can participate in coupling reactions to form new compounds.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural and functional differences between the target compound and related analogs:
Key Observations:
- Halogen vs. Methoxy Substitution : The target compound’s 3-bromo-4-fluorophenyl group provides stronger electron-withdrawing effects and lipophilicity compared to methoxy-substituted triazolones (e.g., compound), which may enhance target binding but reduce solubility .
- Solubility Enhancement: The 2-methoxyethylamino group in the target compound likely improves aqueous solubility relative to purely aromatic substituents (e.g., phthalazinone derivative in ) .
Biological Activity
The compound 4-(3-bromo-4-fluorophenyl)-3-[4-(2-methoxyethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one is a member of the oxadiazole family, known for its diverse biological activities. The molecular formula is with a molecular weight of 400.16 g/mol. This compound features a unique structure that enhances its potential pharmacological properties.
Biological Activity Overview
Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial , anti-inflammatory , analgesic , anticancer , and antidiabetic activities. The specific compound has shown promise in various biological assays.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with the 1,3,4-oxadiazole core can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanisms often involve the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase, which is crucial in fatty acid biosynthesis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | |
| Compound B | Escherichia coli | 16 | |
| This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : As noted, the compound may inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.
- Receptor Interaction : The presence of halogen substituents (bromo and fluoro groups) on the phenyl ring enhances binding affinity to specific receptors or enzymes.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to the compound :
- A study by Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives and found that certain compounds exhibited strong antitubercular activity against Mycobacterium bovis BCG .
- Another investigation by Desai et al. (2018) reported on pyridine-based oxadiazoles that showed potent antimicrobial effects against various bacterial strains .
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazol-5-one core in this compound?
The synthesis typically involves cyclocondensation reactions. For example, hydrazides can react with carboxylic acid derivatives (e.g., amidoximes) in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring . Alternatively, cyclization of pre-functionalized intermediates (e.g., coupling oxadiazole precursors via nucleophilic substitution) is employed, leveraging bromo/fluoro substituents for regioselective coupling .
Q. How is the compound characterized to confirm its structural integrity?
A combination of spectroscopic and crystallographic methods is used:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and aromatic proton environments .
- X-ray Crystallography: Resolves bond angles and confirms heterocyclic ring conformations, particularly for oxadiazole and triazole moieties .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Q. What functional groups influence the compound’s reactivity?
Critical groups include:
- Bromo-fluorophenyl substituent: Participates in Suzuki-Miyaura cross-coupling for derivatization .
- 2-Methoxyethylamino group: Enhances solubility and serves as a hydrogen-bond donor in biological interactions .
- Oxadiazole rings: Act as electron-deficient scaffolds for nucleophilic substitution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Temperature Control: Lower temperatures (0–5°C) during cyclization reduce side reactions .
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for bromophenyl groups .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates intermediates .
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT): Models electronic properties of the oxadiazole core to predict charge distribution .
- Molecular Docking: Simulates binding affinities with enzymes (e.g., kinases) by analyzing steric and electronic complementarity .
- Molecular Dynamics (MD): Assesses stability of ligand-target complexes under physiological conditions .
Q. How can contradictions in biological activity data be resolved?
- Assay Reproducibility: Standardize protocols (e.g., fixed incubation times, controlled pH) to minimize variability .
- Purity Verification: Use HPLC (>95% purity) to exclude impurities as confounding factors .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm selectivity .
Q. What strategies address regioselectivity challenges in halogenated aryl substitutions?
- Directing Groups: Utilize meta-bromo substituents to guide electrophilic aromatic substitution .
- Protection/Deprotection: Temporarily block reactive sites (e.g., amino groups) during coupling steps .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxadiazole nitrogen .
Methodological Notes
- Data Interpretation: Cross-validate spectral data (e.g., NMR coupling constants) with computational predictions to resolve structural ambiguities .
- Controlled Experiments: Include negative controls (e.g., unsubstituted oxadiazoles) to isolate the impact of bromo-fluorophenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
